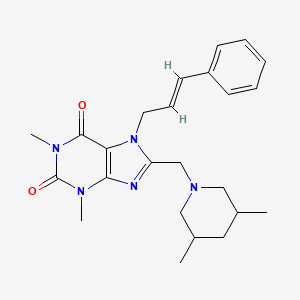

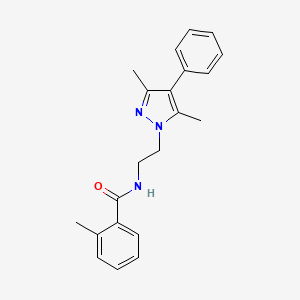

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4-diethoxybenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4-diethoxybenzamide, also known as DTB or NSC-714598, is a synthetic compound that has been widely used in scientific research for its potential therapeutic effects. It belongs to the class of thiol-containing compounds and has been shown to exhibit a variety of biological activities, including anti-cancer and anti-inflammatory properties.

科学的研究の応用

Reductive Chemistry and Cytotoxicity

Research into the reductive chemistry of novel hypoxia-selective cytotoxins, such as 5-[N,N-Bis(2-chloroethyl)amino]-2,4-dinitrobenzamide, reveals insights into the selective toxicity for hypoxic cells. This area of study demonstrates the potential of N-(1,1-dioxo-1lambda^6-thiolan-3-yl)-3,4-diethoxybenzamide in cancer research, where its reductive transformation in hypoxic tumor cells could be explored for therapeutic applications (Palmer et al., 1995).

Directed Metalation and Annulation

The Rhodium(III)-catalyzed chemodivergent annulations between N-methoxybenzamides and sulfoxonium ylides via C-H activation present a versatile method for synthesizing complex molecules. This technique could be applied to synthesize derivatives of N-(1,1-dioxo-1lambda^6-thiolan-3-yl)-3,4-diethoxybenzamide, potentially modifying its properties for specific scientific applications (Xu et al., 2018).

Molecular Structure and Intermolecular Interactions

The study on the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide through acylation reactions, characterized by NMR, X-ray diffraction, and DFT calculations, showcases the importance of understanding the molecular geometry and electronic structure of benzamide derivatives. Such detailed molecular insights are crucial for tailoring the properties of N-(1,1-dioxo-1lambda^6-thiolan-3-yl)-3,4-diethoxybenzamide for specific research applications (Karabulut et al., 2014).

Antibacterial and Cell Division Inhibition

The discovery that mutations within a cell division gene, ftsZ, in Bacillus subtilis can suppress the lethal effect of a benzamide derivative highlights the potential of N-(1,1-dioxo-1lambda^6-thiolan-3-yl)-3,4-diethoxybenzamide in microbial research and antibiotic development. This suggests its utility in studying bacterial cell division mechanisms and developing new antimicrobial agents (Ohashi et al., 1999).

Selenoxanthones Synthesis

The synthesis of selenoxanthones through directed metalations in arylseleno benzamide derivatives illustrates the potential for creating novel compounds with unique properties. This methodology could be adapted for synthesizing seleno derivatives of N-(1,1-dioxo-1lambda^6-thiolan-3-yl)-3,4-diethoxybenzamide, potentially exploring their applications in materials science or pharmacology (Brennan et al., 2003).

特性

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-3,4-diethoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO5S/c1-3-20-13-6-5-11(9-14(13)21-4-2)15(17)16-12-7-8-22(18,19)10-12/h5-6,9,12H,3-4,7-8,10H2,1-2H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDCHVUDVNRNLOV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)NC2CCS(=O)(=O)C2)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4-diethoxybenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2377961.png)

![1-[2-(4-Methylpyrazol-1-yl)ethyl]-4-(trifluoromethyl)piperidine](/img/structure/B2377970.png)

![3-(4-Chlorophenyl)-5-[2-(methylsulfinyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2377973.png)

![2-(1-methyl-1H-indol-3-yl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2377975.png)

![4-chloro-N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N-methylbenzenesulfonamide](/img/structure/B2377977.png)

![1-[2-(2-Imidazol-1-ylethoxy)ethyl]-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea](/img/structure/B2377980.png)